2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole
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Overview
Description
2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiazole ring fused with a triazolo-thiadiazole moiety, which is further substituted with a dichlorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminobenzothiazole with 2,4-dichlorobenzoyl chloride to form an intermediate, which is then cyclized with thiosemicarbazide to yield the triazolo-thiadiazole ring system. The final step involves the coupling of this intermediate with 2-aminobenzothiazole under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The scalability of the synthesis is also an important consideration, with continuous flow reactors being a potential solution for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity .
Mechanism of Action
The mechanism of action of 2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or interact with DNA, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring system and have similar biological activities.
Benzothiazole Derivatives: Compounds with the benzothiazole ring system also exhibit similar properties and applications.
Thiadiazole Derivatives: These compounds share the thiadiazole ring system and have comparable chemical and biological properties
Uniqueness
The uniqueness of 2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole lies in its combination of structural features, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C22H11Cl2N5S2 |
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Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-[2-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H11Cl2N5S2/c23-12-9-10-15(16(24)11-12)19-26-27-22-29(19)28-21(31-22)14-6-2-1-5-13(14)20-25-17-7-3-4-8-18(17)30-20/h1-11H |
InChI Key |
MHYYIVOFKMLNNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C4=NN5C(=NN=C5S4)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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